molecular formula C3H9O5P B114315 3-Hydroxypropyl dihydrogen phosphate CAS No. 146909-01-5

3-Hydroxypropyl dihydrogen phosphate

Cat. No. B114315
M. Wt: 156.07 g/mol
InChI Key: HYCSHFLKPSMPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropyl dihydrogen phosphate (3-HPDP) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This molecule is a phosphorylated derivative of 3-hydroxypropionic acid (3-HPA) and is commonly used as a building block for the synthesis of other phosphorylated compounds.

Scientific Research Applications

  • Nucleotide Analogue Polymerization : 3-Hydroxypropyl derivatives have been used in the polycondensation of nucleotide analogues. Studies show that oligomers of such compounds can be obtained by refluxing in the presence of imidazole, leading to higher molecular weights compared to other methods. This application is significant in the field of biochemistry and molecular biology (Seita, Kinoshita, & Imoto, 1973).

  • Fluorescent Sensing of Dihydrogen Phosphate : The compound plays a role in the development of H2PO4− fluorescent sensors. These sensors are crucial for sensitive and selective detection of dihydrogen phosphate in various scientific fields, including supramolecular chemistry and life sciences (Zhang, Cochrane, Martinez, & Gao, 2014).

  • Enzyme Inactivation Studies : 3-Hydroxypropyl derivatives have been used in studies involving the irreversible inactivation of enzymes, such as triose phosphate isomerase. This is significant for understanding enzyme mechanisms and for developing enzyme inhibitors (Hartman, 1968).

  • Molecular Receptor Development : Research has shown the use of 3-Hydroxypropyl derivatives in developing molecular receptors that selectively bind dihydrogen phosphate. This is important for creating selective receptors for polyprotic anions, contributing to advancements in chemical sensing and molecular recognition (Kwon & Jeong, 2006).

  • Medical and Biochemical Applications : Phosphate esters and anhydrides, including those with 3-Hydroxypropyl groups, are crucial in medical therapy and biochemical research. Their monitoring is important for understanding biological processes and drug mechanisms (Sheng et al., 2021).

  • Fabrication of Porous Calcium Phosphates : These compounds are used in the production of hydroxyapatite and β-tricalcium phosphate, which are important materials for medical implants (Jinawath & Sujaridworakun, 2002).

  • Adhesive Polymers : 3-Hydroxypropyl dihydrogen phosphate derivatives are synthesized for use in adhesive polymers, showing potential in various industrial applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

  • Hydrate Inhibition : Novel ionic liquids with dihydrogen phosphate anion, including derivatives of 3-Hydroxypropyl, have been studied for their potential in inhibiting gas hydrates, important in the field of energy and resource management (Sulaimon et al., 2020).

properties

IUPAC Name

3-hydroxypropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P/c4-2-1-3-8-9(5,6)7/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSHFLKPSMPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866175
Record name 3-Hydroxypropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropyl dihydrogen phosphate

CAS RN

13507-42-1, 51024-29-4
Record name 1,3-Propanediol, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13507-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypropane-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013507421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-phosphono-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-hydroxypropyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXYPROPYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG4S9HUS59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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